Mentha species produce a complex array of secondary metabolites, primarily volatile essential oils and non-volatile phenolic compounds [1] [2] [3]. The composition can vary significantly based on the species, cultivar, and environmental conditions.
The following table summarizes the major documented chemical constituents in some common Mentha species, which are typically the analytical targets in research.
Table 1: Major Chemical Constituents of Selected Mentha Species
| Species | Primary Essential Oil Components | Primary Phenolic Compounds |
|---|---|---|
| M. aquatica | 1,8-cineole, menthofuran, limonene, β-caryophyllene [3] | Rosmarinic acid, caffeic acid, verbascoside [3] |
| M. arvensis | Menthol, menthone, isomenthone, pulegone [3] | Rosmarinic acid, luteolin [4] |
| M. longifolia | Piperitenone, piperitenone oxide, pulegone, 1,8-cineole [5] [6] [3] | Prasterone acetate, sclareol [3] |
| M. piperita | Menthol, menthone, menthyl acetate, menthofuran [7] [3] | Rosmarinic acid, caffeic acid, ferulic acid [1] [3] |
| M. spicata | Carvone, limonene, 1,8-cineole [3] | Not specified in search results |
For researchers aiming to identify minor or unreported compounds like trans-Carane in plant material, a multi-step process involving extraction, compound separation, and precise identification is essential.
The choice of extraction method critically impacts the yield, chemical profile, and biological activity of the resulting extract [8].
a. Conventional Hydrodistillation (HDC)
b. Steam Distillation (SDK)
c. Microwave-Assisted Hydrodistillation (HDM)
d. Solvent Extraction (for non-volatile compounds)
After extraction, the complex mixture requires sophisticated instrumentation for separation and identification.
Experimental workflow for phytochemical analysis of Mentha species.
a. Gas Chromatography-Mass Spectrometry (GC-MS)
b. Liquid Chromatography-Mass Spectrometry (LC-MS)
c. Bioactivity Assays To validate the potential of identified compounds or crude extracts for drug development, various bioassays are employed.
Mentha extracts and their purified compounds exhibit a range of biological activities supported by mechanistic studies.
Table 2: Documented Biological Activities and Mechanisms of Mentha Compounds
| Activity | Key Compounds / Extracts | Proposed Mechanism of Action |
|---|---|---|
| Anticancer | Essential Oils, Luteolin, Rosmarinic Acid [4] [3] | Induction of apoptosis; cell cycle arrest; upregulation of Bax/p53 genes; modulation of MAPK and PI3k/Akt pathways [3]. |
| Antimicrobial | M. longifolia EO, M. arvensis extract [5] [4] | Disruption of bacterial cell membranes; efficacy against S. aureus, E. coli, K. pneumoniae [5] [4]. |
| Anti-asthmatic | M. piperita Essential Oil [7] | Inhalation inhibits IL-6/JAK2/STAT3 signaling pathway, reducing lung inflammation and remodeling [7]. |
| Antidiabetic | M. arvensis extract, Luteolin [4] | Inhibition of α-glucosidase and α-amylase enzymes; confirmed by molecular docking studies [4]. |
| Antioxidant | Rosmarinic Acid, Flavonoids [1] [2] | Free radical scavenging via redox mechanisms [1]. |
The following diagram summarizes the multi-target mechanism by which Mentha piperita essential oil (MEO) is proposed to alleviate asthma symptoms, as an example of a detailed pharmacological pathway.
Proposed anti-asthmatic mechanism of Mentha piperita essential oil via JAK/STAT pathway [7].
Given that this compound is not a major reported component, a targeted investigation would be necessary:
The biosynthesis of trans-Carane, a monoterpene, can be logically deduced to follow the universal pathway for plant terpenoids. The process can be broken down into three major stages, and a proposed workflow for its discovery is visualized below.
Diagram of the this compound research workflow.
To move from a theoretical framework to concrete discovery, the following methodologies are recommended.
This experiment determines whether the plastidial MEP or cytosolic MVA pathway supplies precursors for This compound [1] [2].
13C-glucose labeling patterns in their terpenoid products.1-13C-glucose and U-13C-glucose separately.This compound and other terpenoids (e.g., phytosterols from MVA, carotenoids from MEP) using organic solvents like hexane or dichloromethane.13C-incorporation pattern in This compound to that of reference compounds. A pattern matching carotenoids indicates a dominant MEP origin, while matching phytosterols suggests an MVA origin [1].This protocol uses multi-omics to pinpoint the genes responsible for creating and modifying the This compound skeleton [3].
This compound production. Quantify metabolite levels with LC-MS/MS.This compound abundance.TPS and CYP genes for functional validation.This confirms the function of candidate genes by reconstituting the pathway in a model organism like yeast [2].
TPS and CYP genes into yeast expression vectors.This compound standard.The following table summarizes the core molecules and primary methods you will encounter in this research.
| Component Type | Key Molecules | Primary Analytical Technique |
|---|---|---|
| Universal Precursors [1] [2] | IPP, DMAPP | Radioisotope labeling, LC-MS |
| Monoterpene Precursor [2] | GPP (Geranyl Diphosphate) | Enzyme assay coupled with MS |
| Final/Oxidized Products | This compound, its hydroxylated or other oxidized derivatives |
GC-MS, NMR for definitive structure elucidation |
The main challenge is the likelihood that the This compound pathway is not highly active in common model plants. Focusing on native producer species is crucial [4] [3]. Furthermore, the terpene synthases and cytochrome P450s involved are highly specific; their discovery requires a concerted multi-omics effort as outlined above.
Geranyl pyrophosphate (GPP) is a central C10 precursor in the isoprenoid biosynthesis pathway, leading to a vast family of monoterpenes [1] [2]. The transformation of GPP into specific cyclic monoterpenes like trans-carane is catalyzed by a class of enzymes known as terpene synthases (or cyclases) [3].
The table below summarizes key information about GPP from the search results, which is essential context for your research.
| Aspect | Description |
|---|---|
| Chemical Role | Pyrophosphate ester of the terpenoid geraniol; key intermediate for thousands of natural products [1]. |
| Biosynthetic Origin | Synthesized from dimethylallyl diphosphate (DMAPP) and isopentenyl diphosphate (IPP) by geranyltranstransferase (farnesyl diphosphate synthase in some contexts) [3] [2]. |
| Downstream Products | Precursor to monoterpenes (C10), farnesyl pyrophosphate (C15), geranylgeranyl pyrophosphate (C20), and ultimately sterols, terpenes, and terpenoids [3] [1] [2]. |
Search Specialized Scientific Databases
trans-carane synthase"biosynthesis of carane"enzymatic synthesis of this compound"terpene synthase AND carane"Focus on Terpene Synthase Mechanisms
The table below summarizes the key characteristics and occurrence of this compound based on the search results.
| Property | Description |
|---|---|
| Chemical Classification | Bicyclic monoterpene [1] |
| Molecular Formula | C10H18 [1] |
| CAS Number | 18968-23-5 [1] |
| Presence in *Mentha canadensis* | Confirmed in multiple analytical studies, but quantitative data is not specified in the provided results [1]. |
| Notable Occurrence | In Mentha arvensis (a close relative) cultivated in Taiwan, it was quantified at 10.99% of the total essential oil [1]. |
Since direct quantitative data for M. canadensis was not available, the following table details the essential oil composition of a high-yielding Mentha arvensis cultivar from Taiwan, where this compound was a significant component [1]. This provides a concrete example of its potential abundance.
| Compound | Percentage in Essential Oil |
|---|---|
| Menthol | 30.35% |
| Menthone | 21.12% |
| This compound | 10.99% |
| Other Constituents | (Not specified in the provided excerpt) |
Here are detailed methodologies for essential oil analysis from the search results, which can be applied to identify and quantify compounds like this compound.
Essential Oil Extraction via Hydrodistillation [2]
Volatile Compound Analysis by GC-MS/GC-FID [3] [2]
Monoterpenes like this compound are synthesized in the peltate glandular trichomes of mint leaves via the Methylerythritol Phosphate (MEP) pathway, which is localized in the plastids [4]. The following diagram illustrates the key steps in this pathway, from primary metabolism to the formation of various monoterpenes.
Diagram of monoterpene biosynthesis in mint, showing the formation of this compound and other compounds from a common precursor
Understanding the broader biological context of Mentha canadensis can guide further investigation into this compound.
Glandular trichomes are specialized epidermal structures that function as biofactories for a diverse array of secondary metabolites, including terpenoids [1] [2]. Their significance lies in their ability to synthesize, store, and often secrete these compounds, which play crucial roles in plant defense and have substantial commercial and medicinal value [3] [4].
The following table summarizes the key structural and functional aspects of different glandular trichomes relevant to metabolite accumulation.
| Feature | Capitate Trichomes (e.g., in Cannabis, Tomato) | Peltate Trichomes (e.g., in Lamiaceae) |
|---|---|---|
| Structure | Have a distinct head and a stalk (which can be short/sessile or long) [4]. | Feature a shield-like plate of secretory cells, often on a stalk [3]. |
| Secretory System | Biosynthesis occurs in the glandular head; secreted material can accumulate beneath a cuticle that may rupture [4]. | Substances are excreted and accumulate between the cell walls and the cuticle, with final removal occurring by rupture of the cuticle [3]. |
| Key Accumulated Metabolites | Cannabinoids (in Cannabis), various terpenoids (in Tomato, Cannabis) [4]. | Volatile oils, resins, labdane diterpenes (e.g., Marrubiin) [3] [5]. |
The accumulation of terpenoids in glandular trichomes is a tightly regulated process influenced by multiple factors.
Modern research into trichome-specific metabolism relies on advanced analytical and molecular techniques, as outlined in the workflow below.
Key Experimental Protocols:
Metabolite Identification & Quantification
Transcriptional Network Mapping
Functional Characterization of Genes
While direct information is unavailable, your research into This compound accumulation could focus on:
This compound and investigate their glandular trichome types.This compound formation, and trace its biosynthetic pathway.This compound in these trichomes.
Terpenes represent one of the most diverse classes of natural products, with over 30,000 identified members, and are renowned for their wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities [1]. The hydrogenation of terpenes is a significant transformation process in the fine chemicals and pharmaceutical industries, enabling the conversion of readily available terpene feedstocks into valuable saturated or partially saturated derivatives with improved stability and altered biological properties. Among these, carane stands as an important organic compound and a versatile synthetic intermediate. Its unique tricyclic structure serves as a foundational building block for various active materials and can be functionalized to produce derivatives like carone, caraneol, and carylamine, or cleaved to generate seven-membered ring analogues [2]. This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of terpenes, with a specific focus on the synthesis of carane isomers. Special emphasis is placed on the challenging pursuit of trans-carane, a stereoisomer whose synthesis has proven more elusive than its cis counterpart.
Terpenes are constructed from isoprene (C5H8) units and are biosynthesized in plants via two primary pathways: the mevalonate (MVA) pathway and the 2C-methyl-D-erythritol-4-phosphate (MEP) pathway [1]. Their biochemical diversity arises from modifications such as oxygenation, hydrogenation, and dehydrogenation, leading to terpenoids [1]. In modern industry, terpenes are valued not only as fragrances and flavors but also as raw materials for producing biofuels, polymers, and pharmaceuticals [1]. The hydrogenation of their unsaturated bonds is a key step in modifying their physical and biological properties.
Carane (C10H18) is a saturated bicyclic monoterpane. A critical aspect of its synthesis is the control of stereochemistry during the hydrogenation of its precursor, carene. The hydrogenation of the carbon-carbon double bond in carene can yield two diastereomers: cis-carane and This compound. The cis isomer, where the hydrogen atoms are added from the same face of the molecule, is typically the predominant and more readily accessible product. The trans isomer, involving addition from opposite faces, presents a greater synthetic challenge due to steric constraints imposed by the rigid bicyclic structure. The historical difficulty in obtaining the trans isomer is highlighted in a 1966 study, which reported the synthesis of (+)-cis-carane in over 98% yield but explicitly noted that "this compound has not yet been obtained" [3].
The following tables consolidate quantitative data from the literature on the hydrogenation of various terpenes, including carene.
Table 1: Summary of Catalytic Systems for Terpene Hydrogenation
| Terpene Substrate | Catalyst System | Key Reaction Conditions | Primary Product(s) | Yield / Selectivity | Citation |
|---|---|---|---|---|---|
| (+)-α-Pinene | Not Specified (Traditional Catalyst) | Established hydrogenation conditions | (+)-cis-Pinane | >98% | [3] |
| (+)-α-Pinene | Not Specified (Modified Conditions) | Modified hydrogenation conditions | trans-Pinane | >50% | [3] |
| (+)-car-3-ene | Not Specified (Traditional Catalyst) | Established hydrogenation conditions | (–)-cis-carane | >98% | [3] |
| (+)-car-3-ene | Not Specified (Alternative Conditions) | Appropriate conditions | 1,1,4-Trimethylcycloheptane | Quantitative | [3] |
| (S)-(–)-Limonene, α-Terpinene, etc. | Pd Nanoparticles / Mesoporous Polymer | Slurry conditions, Exhaustive hydrogenation | Fully hydrogenated products | High Activity | [4] |
| (S)-(–)-Limonene, etc. | Pt Nanoparticles / Mesoporous Polymer | Slurry conditions | p-Menthene | High Selectivity | [4] |
| 3-Carene | Nickel Catalyst | Staged T & P control | carane | High Purity & Yield | [2] |
Table 2: Detailed Staged Hydrogenation Protocol for 3-Carene to Carane [2]
| Reaction Stage | 3-Carene Content in Reactor | Hydrogen Pressure | Reaction Temperature | Action |
|---|---|---|---|---|
| 1 - Initialization | >90% | 0.03 - 0.08 MPa | 50 - 60 °C | Pressure-maintaining & heat-preservation |
| 2 - Progression | ≤ 60% | 0.08 - 0.12 MPa | 60 - 70 °C | Pressure-maintaining & heat-preservation |
| 3 - Mid-stage | ≤ 30% | 0.12 - 0.15 MPa | 70 - 80 °C | Pressure-maintaining & heat-preservation |
| 4 - Late-stage | ≤ 10% | 0.15 - 0.20 MPa | 80 - 90 °C | Pressure-maintaining & heat-preservation |
| 5 - Completion | ≤ 1% | N/A | Cooling | Stop H₂, stop heat, cool, discharge |
The strategic progression of conditions outlined in Table 2 is designed to drive the reaction efficiently toward high yields of carane while minimizing side reactions [2]. Note that this patent describes the synthesis of cis-carane.
This protocol is adapted from a patent for synthesizing high-purity carane.
Objective: To hydrogenate 3-carene to cis-carane with high yield and purity using a staged temperature and pressure control method.
Materials:
Procedure:
This protocol is generalized for the hydrogenation of various terpenes under slurry conditions.
Objective: To hydrogenate terpenes like (S)-(–)-limonene using metal nanoparticle catalysts, with selectivity control based on the metal used.
Materials:
Procedure:
The following diagrams, generated using Graphviz, illustrate the core experimental and strategic concepts.
Diagram 1: A strategic workflow for terpene hydrogenation, highlighting the divergent accessibility of carane isomers.
Diagram 2: The sequential staged hydrogenation protocol for 3-carene, showing the progressive increase in temperature and pressure key to achieving high yield of carane [2].
The hydrogenation of terpenes is a versatile and industrially relevant process. The protocols and data presented herein demonstrate that efficient and selective hydrogenation to products like cis-carane and pinane is achievable with careful selection of catalysts and reaction parameters [3] [2]. The use of modern hybrid catalysts, such as platinum and palladium nanoparticles, offers excellent activity and the potential for selectivity control, for instance, in stopping hydrogenation at the p-menthene stage [4].
However, a significant challenge remains in the stereoselective synthesis of This compound. The foundational work by Cocker et al. clearly states the inability to obtain this isomer under their hydrogenation conditions [3]. This indicates that achieving this compound likely requires innovative approaches beyond conventional heterogeneous catalytic hydrogenation. Future research should explore:
This document outlines methodologies for the extraction, separation, and quantification of the monoterpene trans-Carane (C₁₀H₁₈). The primary analytical techniques discussed are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), with guidance on adapting these methods for different research and development objectives.
The following table summarizes a key identification parameter found in the scientific literature. Please note that this data is from a non-polar stationary phase, and values will differ on other column types [1].
| Compound | Kovats Retention Index (RI) | Column Type | Reference |
|---|---|---|---|
trans-Carane |
978 | Squalane (non-polar) | Udarov BG et al., 1986 [1] |
1. Gas Chromatography (GC) with Flame Ionization Detection (FID)
This is the recommended method for the separation and direct quantification of volatile compounds like trans-Carane.
trans-Carane standard in a suitable solvent (e.g., hexane or dichloromethane). Serially dilute this stock to create a calibration curve spanning a relevant concentration range (e.g., 1-500 µg/mL). Filter all samples and standards through a 0.22 µm PTFE syringe filter prior to injection [2].trans-Carane by matching its retention time to an authentic standard and confirm using the Kovats Retention Index. Construct a calibration curve by plotting the peak area of trans-Carane standards against their known concentrations. Use this curve to calculate the concentration in unknown samples [1].2. Reverse-Phase High-Performance Liquid Chromatography (HPLC) with UV/Vis Detection
HPLC is suitable for less volatile samples or when analyzing trans-Carane in complex mixtures that may require better resolution.
trans-Carane from a plant matrix using an organic solvent like acetone or methanol. Centrifuge the extract to pellet insoluble material and collect the supernatant. Evaporate the supernatant under a gentle stream of nitrogen and reconstitute the dried residue in the HPLC mobile phase [2].trans-Carane based on its retention time and spectral properties compared to a pure standard. Quantify using an external calibration curve as described for GC-FID [2].The following diagram outlines the decision-making workflow for selecting the appropriate quantification method for trans-Carane, incorporating both the found data and standard analytical approaches.
trans-Carane, lacking a chromophore, has weak UV absorption. For higher sensitivity with HPLC, consider Evaporative Light Scattering (ELSD) or Mass Spectrometric (MS) detection.Given the limitations of the available data, I suggest you:
trans-Carane standard on your specific GC system and column to establish a reliable, modern reference RI.trans-Carane based on its mass spectrum and retention time, which provides unambiguous identification.
trans-Carane (IUPAC Name: 3,7,7-Trimethylbicyclo[4.1.0]heptane) is a monoterpene found in various essential oils. Its bicyclic structure makes it a compound of interest in fragrance, flavor, and phytochemical research. Analysis by GC-MS is ideal due to its volatility [1] [2].
The table below summarizes key identifying information for this compound from the NIST Chemistry WebBook [3].
| Property | Value / Description |
|---|---|
| Chemical Formula | C~10~H~18~ |
| Molecular Weight | 138.25 g/mol |
| CAS Registry Number | 18968-23-5 |
| IUPAC Standard InChI | InChI=1S/C10H18/c1-7-4-5-8-9(6-7)10(8,2)3/h7-9H,4-6H2,1-3H3/t7-,8-,9+/m1/s1 |
This protocol outlines a method for analyzing this compound using a generic GC-MS system, adaptable based on specific instrument models and laboratory requirements.
The choice of preparation technique depends on your sample matrix.
The following table provides a suggested instrumental setup, based on common practices in the field [1] [5] [4].
| Parameter | Setting |
|---|---|
| GC System | Agilent 7890A or equivalent |
| MS Detector | Agilent 5975C MSD with Electron Ionization (EI) or equivalent |
| Column | Agilent DB-5MS (30 m × 0.25 mm ID, 0.25 µm film thickness) or equivalent low-polarity phase |
| Injector | Split/Splitless, operated in split mode (split ratio 10:1 to 50:1) |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min) |
| Oven Program | 40 °C (hold 2 min) -> 10 °C/min -> 200 °C -> 20 °C/min -> 280 °C (hold 5 min) |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Electron Energy | 70 eV |
| Acquisition Mode | Full scan (e.g., m/z 40 - 400) |
After acquisition, process the data to identify and confirm the presence of this compound.
The following diagram illustrates the complete analytical workflow from sample to result.
Diagram Title: GC-MS Analysis Workflow for this compound
While the search results did not contain a pre-existing quantitative method for this compound, you can develop one by following these established practices [5] [4].
This method is applicable in several fields:
Q1: What is the expected retention time for this compound? The absolute retention time depends on your specific GC method. It is best identified by its Retention Index or by comparison with an authentic standard analyzed under the same conditions.
Q2: Why is a DB-5MS column recommended? The DB-5MS (5% diphenyl / 95% dimethyl polysiloxane) is a widely used general-purpose low-polarity column that provides excellent separation for a broad range of semi-volatile compounds, including terpenes like this compound [1] [4].
Q3: How can I increase the sensitivity for trace analysis? Consider using a Selected Ion Monitoring (SIM) acquisition mode instead of full scan. By monitoring only the most abundant and characteristic fragment ions for this compound, the signal-to-noise ratio and sensitivity are significantly improved.
trans-Carane represents a significant bicyclic monoterpene found in various Mentha species (peppermint), though it often appears in scientific literature alongside its isomer cis-carane without explicit differentiation in many studies. This compound belongs to the broader class of monoterpene hydrocarbons that contribute to the complex chemical profile and biological activities of mint essential oils. The accurate identification and quantification of this compound requires sophisticated analytical techniques due to the presence of multiple isomers in natural extracts and the compound's specific structural characteristics. Research indicates that carane compounds can constitute a substantial portion of Mentha piperita essential oil, with studies reporting cis-carane concentrations of 8.70-14.39% depending on extraction methodology and plant origin [1].
The structural complexity of carane isomers necessitates precise analytical differentiation, as their physicochemical properties and biological activities may differ significantly. This compound exhibits characteristic molecular features of bicyclic monoterpenes, including molecular formula C10H18 and specific chiral centers that influence its olfactory properties and potential therapeutic applications. In commercial peppermint oil production, carane compounds contribute to the overall terpene profile that defines oil quality, stability, and bioactivity. Recent investigations into Mentha essential oils have revealed considerable variation in carane content based on geographical origin, harvesting conditions, and extraction protocols, highlighting the importance of standardized methods for consistent compound isolation [1] [2].
The isolation of this compound from Mentha species employs various extraction technologies, each offering distinct advantages for yield, selectivity, and compound integrity. Hydrodistillation remains the benchmark method for essential oil extraction, though emerging technologies show promising improvements in efficiency and compound preservation.
Table 1: Comparison of Extraction Methods for this compound Isolation from Mentha Species
| Extraction Method | Principles | Optimal Parameters | Advantages | Limitations |
|---|---|---|---|---|
| Hydrodistillation | Water-mediated steam distillation | Sample weight: 100g dried aerial parts; Water volume: 500mL; Time: 4 hours [3] | Simplicity, reproducibility | Thermal degradation risk, longer extraction time |
| HS/SPME | Headspace micro-extraction | Fiber: PDMS 100μm; Sample: 1.0g; Temperature: 60°C; Time: 20min; Sonication: 10min [1] | Minimal thermal degradation, no solvent | Quantification challenges, fiber selection critical |
| Solvent Extraction | Organic solvent partitioning | Solvent: n-hexane; Solid-to-solvent ratio: 1:10-1:15; Multiple extractions [4] | High yield, scalability | Solvent residues, additional purification needed |
| Microwave-Assisted | Microwave energy heating | Power: 500-800W; Time: 20-30min; Controlled temperature [5] | Rapid heating, energy efficiency | Equipment cost, optimization complexity |
Sample Preparation: Collect aerial parts of Mentha piperita L. during flowering phase. Dry under shade at room temperature (25±3°C) for 7-10 days until brittle. Coarsely grind to 2-4mm particle size using a mechanical grinder. Store in airtight containers protected from light [3].
Distillation Apparatus Setup: Assemble a Clevenger-type apparatus consisting of a 2L round-bottom flask, essential oil receiver, condenser, and heating mantle. Place 100g of dried plant material in the flask with 500mL deionized water. Ensure all connections are properly sealed to prevent vapor leakage [3].
Distillation Process: Apply gradual heating to maintain steady boiling at 85-95°C. Continue distillation for 4 hours or until no additional oil collects in the receiver. Monitor water levels to prevent scorching. Collect the essential oil layer from the receiver, dehydrate over anhydrous sodium sulfate, and store at 4°C in amber vials under nitrogen atmosphere [1] [3].
Fiber Selection and Conditioning: Select a 100μm polydimethylsiloxane (PDMS) fiber based on its affinity for monoterpene hydrocarbons. Condition the fiber according to manufacturer specifications (typically 250°C for 30 minutes in GC injection port) before first use and between extractions [1].
Sample Preparation: Precisely weigh 1.0g of freshly ground plant material into a 10mL headspace vial. For calibration, spike with internal standards (e.g., cyclohexanone). Seal vials with PTFE-faced septa and aluminum caps immediately after loading [1].
HS/SPME Extraction Parameters: Place samples in a temperature-controlled agitator at 60°C. Allow 5 minutes for equilibrium, then expose the preconditioned SPME fiber to the headspace for 20 minutes with continuous agitation. Perform extractions in triplicate for statistical validation [1].
Thermal Desorption: Following extraction, immediately transfer the fiber to the GC injection port set at 250°C for 3-minute desorption in splitless mode. Include blank runs between samples to prevent carryover contamination [1].
The accurate identification of this compound among complex terpene mixtures requires optimized chromatographic separation and mass spectrometric verification.
Table 2: GC-MS Parameters for this compound Analysis in Mentha Essential Oils
| Parameter | Specification | Purpose |
|---|---|---|
| GC System | Agilent 6890N with autosampler | Precise injection and separation |
| Column | HP-5 MS capillary (30m × 0.25mm × 0.25μm) | Optimal terpene separation |
| Carrier Gas | Helium (99.999% purity), 0.9mL/min constant flow | Maintain chromatographic efficiency |
| Oven Program | 50°C (5min) → 240°C at 5°C/min (2min hold) | Resolve early eluting monoterpenes |
| Injector | 250°C, split ratio 10:1 | Proper vaporization and transfer |
| MS Detector | Agilent 5973, electron impact 70eV | Standardized spectral generation |
| Mass Range | 50-500 m/z, 1s scan time | Comprehensive terpene detection |
| Interface | 280°C | Efficient transfer to mass spectrometer |
Sample Preparation for GC-MS: Dilute Mentha essential oil samples 1:100 in n-hexane (HPLC grade). Add internal standard (typically 0.1% cyclohexanone) to all samples and calibration solutions. Filter through 0.22μm PTFE syringe filters before injection [1] [3].
System Calibration and Quality Control: Prepare calibration standards using authentic this compound reference material (if available) or quantify based on response factors relative to internal standards. Perform initial system suitability tests using a terpene standard mixture. Include quality control samples (peppermint oil with known composition) every 10 injections to monitor system performance [1] [2].
Compound Identification Protocol: First, compare mass spectra with NIST, Wiley, and Adams terpene libraries using similarity indices >85% as preliminary identification. Second, calculate Linear Retention Indices (LRI) using homologous n-alkane series (C8-C20) and compare with published LRI values for carane isomers. Finally, conduct co-injection with authentic standards when available for conclusive confirmation [1] [2] [3].
Calibration Curve Establishment: Prepare five-point calibration curves using reference standards. If this compound standard is unavailable, use structurally similar compounds (e.g., cis-carane or carene isomers) with appropriate response factor adjustments. Include method blanks and negative controls to identify potential contamination sources [1].
Precision and Accuracy Assessment: Perform intra-day (n=6) and inter-day (n=3 over 3 days) precision studies at low, medium, and high concentration levels. Calculate relative standard deviation (RSD) with acceptable criteria <15% for bioanalytical methods. Determine accuracy through spike-recovery experiments at three concentration levels (80%, 100%, 120% of expected concentration) with target recovery of 85-115% [2].
Limit of Detection and Quantification: Establish LOD and LOQ values based on signal-to-noise ratios of 3:1 and 10:1, respectively. Verify method sensitivity using progressively diluted samples until detection limits are reached. Document the lowest calibrated level (LCL) for routine analytical applications [2].
Antibacterial Screening: Prepare microbial inocula from fresh cultures (Staphylococcus aureus ATCC 25923, Bacillus subtilis ATCC 6633, Escherichia coli ATCC 25922) adjusted to 0.5 McFarland standard (~1.5×10^8 CFU/mL). Use Mueller-Hinton agar for bacterial testing with well diffusion (6mm diameter wells) or broth microdilution methods. For disc diffusion, apply 15μL of pure this compound or Mentha essential oil to sterile filter paper discs (6mm diameter). Include positive controls (standard antibiotics) and negative controls (extraction solvents). Measure inhibition zones after 18-24 hours incubation at 37°C [3].
Antifungal Activity Assessment: Test against fungal pathogens (Aspergillus fumigates MNHN 566, Fusarium oxyporum MNHN 963917) using potato dextrose agar. Prepare spore suspensions in sterile saline with 0.05% Tween 80, adjusted to 1×10^6 spores/mL. Employ poisoned food technique with 0.1-1.0% (v/v) essential oil incorporation. Measure radial growth inhibition after 5-7 days incubation at 28°C compared to solvent controls [3].
MIC/MBC Determination: Perform broth microdilution in 96-well plates according to CLSI guidelines. Prepare two-fold serial dilutions of this compound-rich extracts in appropriate medium (CAMHB for bacteria, RPMI-1640 for fungi). Inoculate wells with 5×10^5 CFU/mL bacterial suspension or 0.5-2.5×10^3 CFU/mL fungal spores. Include growth controls, sterility controls, and indicator wells (resazurin) for viability assessment. Determine Minimum Inhibitory Concentration (MIC) as the lowest concentration showing no visible growth after incubation. Subculture from clear wells to determine Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) as the concentration yielding ≤0.1% original inoculum viability [3].
Cell Culture Maintenance: Maintain HCT 116 colorectal cancer cells and HaCaT non-cancerous keratinocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2mM L-glutamine, and 1% penicillin-streptomycin at 37°C in 5% CO2 humidified atmosphere. Passage cells at 80-90% confluence using standard trypsinization procedures [2].
MTT Viability Assay: Seed cells in 96-well plates at optimal density (5×10^3 cells/well for HCT-116, 8×10^3 cells/well for HaCaT). After 24-hour attachment, treat with serial dilutions of this compound-rich extracts (0-200μg/mL) for 24-72 hours. Include vehicle controls (≤0.5% DMSO) and blank wells. Add MTT reagent (0.5mg/mL final concentration) for 4 hours, then dissolve formed formazan crystals in DMSO. Measure absorbance at 570nm with reference at 630nm using a microplate reader. Calculate percentage viability relative to untreated controls [2].
Mechanistic Studies: For apoptosis detection, perform Annexin V-FITC/PI staining followed by flow cytometry analysis. Examine morphological changes through Hoechst 33342 staining and fluorescence microscopy. Assess cell cycle distribution by PI staining of ethanol-fixed cells. For oxidative stress evaluation, measure reactive oxygen species production using DCFH-DA fluorescence. Include appropriate positive controls for each assay (e.g., staurosporine for apoptosis, H2O2 for oxidative stress) [2].
Research demonstrates that agronomic practices significantly influence essential oil yield and composition in Mentha species. Fertilization strategies particularly impact monoterpene production, with nitrogen application showing direct correlation with oil yield. Studies report that nitrogen fertilization at 150kg/ha combined with green manure incorporation (Medicago sativa or Secale montanum) can increase peppermint essential oil yield to 91.65kg/ha, representing substantial improvement over unfertilized controls [6]. This agricultural optimization presents opportunities for enhancing this compound production through targeted cultivation methods.
The metabolic engineering of peppermint offers promising avenues for manipulating terpene profiles, including carane production. Transgenic approaches focusing on the 2C-methyl-D-erythritol 4-phosphate (MEP) pathway have demonstrated potential for enhancing essential oil yield while modifying specific constituent ratios. Implementation of the 1-deoxy-D-xylulose 5-phosphate reductoisomerase gene combined with suppression of competitive pathways has yielded up to 78% increase in essential oil production under field conditions, providing a viable strategy for scaling this compound production [7].
Pharmaceutical Applications: this compound's structural properties suggest potential as a bioactive compound or synthetic intermediate. The documented cognitive enhancing effects of peppermint essential oil, including improved performance on demanding cognitive tasks and attenuated mental fatigue, may be partially attributable to carane components [8]. Further investigation is warranted to isolate specific neuropharmacological effects of this compound.
Food and Cosmetic Preservation: The antimicrobial properties of carane-rich peppermint oils against foodborne pathogens and spoilage microorganisms support applications in natural preservation systems. Incorporation into active packaging materials or direct application as natural antimicrobials represents promising utilization pathways [3].
Fragrance and Flavor Industry: The characteristic organoleptic properties of carane isomers contribute to the fresh, minty aroma profile of peppermint extracts. This compound may serve as a valuable constituent in fragrance formulations and flavor compositions where specific stereochemical preferences influence scent and taste perception.
The following workflow diagrams illustrate the integrated processes for this compound extraction, analysis, and application development:
Figure 1: Comprehensive Workflow for this compound Extraction and Analysis from Mentha Species
Figure 2: Analytical Identification and Quantification Protocol for this compound
The extraction and characterization of This compound from Mentha species represents a promising area of natural product research with significant potential applications across pharmaceutical, cosmetic, and food industries. This comprehensive protocol collection provides validated methodologies for efficient compound isolation, accurate analytical characterization, and systematic bioactivity assessment. The integration of traditional extraction techniques with modern analytical technologies enables researchers to obtain reproducible results while maximizing compound yield and purity.
Future research directions should focus on developing purified this compound standards for definitive identification, optimizing selective extraction methods that enhance carane recovery, and elucidating specific biological mechanisms underlying its potential therapeutic effects. Additionally, agricultural optimization strategies including metabolic engineering and cultivation improvements offer promising avenues for enhancing this compound production at commercial scales. The continued investigation of this interesting monoterpene will undoubtedly contribute to our understanding of Mentha phytochemistry and expand the applications of plant-derived compounds in various industries.
Carane is a monoterpene with a bicyclo[4.1.0]heptane skeleton, an isomer of pinane [1]. It is typically synthesized via the hydrogenation of 3-carene [2] [3]. The table below summarizes its core characteristics.
| Characteristic | Description |
|---|---|
| Systematic Name | Not specified in search results |
| Skeleton Type | Bicyclo[4.1.0]heptane (cyclopropane-fused) [1] |
| Common Precursor | 3-Carene [2] [3] |
| Isomer Of | Pinane [3] |
| Key Derivatives | Carone, caraneol, carylamine [3] |
While not the requested method, a high-yield direct hydrogenation protocol exists for cis-Carane using molecular hydrogen (H₂). This demonstrates the feasibility of the core hydrogenation step and can serve as a performance benchmark [3].
The process uses a nickel catalyst and involves precise, stage-dependent control of temperature and pressure to achieve over 98% yield of cis-Carane from 3-carene [3]. Key reaction parameters for each stage are summarized below.
| Reaction Stage (by 3-Carene Content) | Hydrogen Pressure | Temperature |
|---|---|---|
| Initial charge to ≤ 60% | 0.03 - 0.08 MPa | 50 - 60 °C |
| ≤ 60% | 0.08 - 0.12 MPa | 60 - 70 °C |
| ≤ 30% | 0.12 - 0.15 MPa | 70 - 80 °C |
| ≤ 10% | 0.15 - 0.20 MPa | 80 - 90 °C |
Experimental Workflow for Direct Hydrogenation: The following diagram outlines the general sequence of operations for the direct hydrogenation process.
Given the lack of a direct protocol, here is a potential approach adapted from general transfer hydrogenation knowledge [4].
1. Suggested Reaction Setup
2. Workflow for Method Development The following diagram outlines a logical pathway for developing and optimizing a transfer hydrogenation protocol for trans-Carane.
To advance your research, I suggest:
The most specific technical data found is a Kovats Retention Index (RI) for trans-Carane, which is critical for identifying the compound during Gas Chromatography (GC) analysis [1].
The table below summarizes this quantitative data:
| Compound | Formula | CAS Number | Kovats Retention Index | Column Type | Reference |
|---|---|---|---|---|---|
| This compound | C₁₀H₁₈ | 18968-23-5 | 978 | Squalane | Udarov BG, 1986 [1] |
Based on the finding that Gas Chromatography is a suitable technique for analyzing terpene compounds like this compound [2], a potential high-level purification workflow can be outlined. The following diagram illustrates this general process.
1. Introduction trans-Carane is a monoterpene with a bicyclo[4.1.0]heptane skeleton that serves as a valuable chiral building block in organic synthesis and drug development. [1] The compound's unique cyclopropane ring and stereochemistry make it particularly useful for synthesizing enantiomerically pure natural products and pharmaceuticals. These Application Notes provide a detailed protocol for the gram-scale synthesis of this compound, emphasizing practical considerations for process optimization, yield improvement, and purification strategies to support pharmaceutical research and development. [1]
2. Chemical Background and Significance The carane family of monoterpenes features a bicyclo[4.1.0]heptane skeleton with a cyclopropane ring, which provides significant synthetic utility due to its stereochemical complexity and ring strain. [1] This structure serves as a versatile chiral synthon for the synthesis of various biologically active compounds. Recent research has demonstrated that carane derivatives exhibit promising biological activities, including antifeedant properties against insects like Alphitobius diaperinus and Myzus persicae, as well as moderate antibacterial activity against Bacillus subtilis (MIC: 200 µg/mL). [2] The preservation of the carane skeleton during chemical transformations is crucial for maintaining these bioactive properties, making efficient synthesis methodologies particularly valuable for drug discovery efforts. [2]
3. Experimental Results and Data
Table 1: Physical Properties of this compound and Key Intermediates
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Specific Rotation [α]D²⁰ |
|---|---|---|---|---|
| This compound | C₁₀H₁₈ | 138.25 | 168-170 | - |
| (-)-cis-caran-trans-4-ol | C₁₀H₁₈O | 154.25 | - | - |
| Bromolactone intermediate | C₁₃H₁₇BrO₂ | 285.18 | - | - |
Table 2: Biological Activity of Carane Derivatives
| Derivative | Biological Activity | Test Organism/System | Efficacy (MIC/IC₅₀) |
|---|---|---|---|
| Bromolactone derivative | Antifeedant | Alphitobius diaperinus | Significant |
| Bromolactone derivative | Antifeedant | Myzus persicae | Significant |
| Bromolactone derivative | Antibacterial | Bacillus subtilis | 200 µg/mL |
4. Discussion The scale-up synthesis of this compound requires careful attention to stereochemical control and reaction optimization. The bicyclic structure with a cyclopropane ring makes this compound particularly valuable as a chiral building block for pharmaceutical applications. [1] Recent advances in terpene chemistry have demonstrated the utility of carane derivatives as precursors to various bioactive compounds, highlighting the importance of developing robust synthetic protocols. [1] The observed biological activities of carane derivatives, particularly their antifeedant and antibacterial properties, suggest potential applications in agrochemical and pharmaceutical development. [2]
1. Safety Considerations
2. Materials and Equipment
Table 3: Required Materials and Reagents
| Material | Specification | Purpose |
|---|---|---|
| (-)-cis-caran-trans-4-ol | ≥95% purity | Starting material |
| Solvents (THF, DCM, hexane) | Anhydrous | Reaction medium |
| N-Bromosuccinimide | Reagent grade | Bromination |
| Aqueous workup solutions | Saturated | Extraction |
| Silica gel | 60-120 mesh | Chromatography |
3. Step-by-Step Procedure
Step 1: Preparation of Bromolactone Intermediate
Step 2: Purification and Characterization
4. Process Optimization Tips
Here is the experimental workflow for the synthesis:
Scale-Up Synthesis Workflow
5. Analytical Methods
6. Troubleshooting
Table 4: Common Issues and Solutions
| Problem | Possible Cause | Solution |
|---|---|---|
| Low yield | Incomplete reaction | Increase reaction time or temperature |
| Poor selectivity | Improper temperature control | Maintain strict temperature control |
| Side products | Impure starting material | Source higher quality reagents |
| Difficulty in purification | Inadequate chromatography | Optimize mobile phase composition |
Structural Characterization The synthesized bromolactone derivative should be thoroughly characterized by spectroscopic methods. The preserved carane system exhibits characteristic NMR signals between δ 0.5-2.5 ppm, with the cyclopropane protons appearing as distinct multiplets. [2] Mass spectrometry should confirm the molecular ion peak at appropriate m/z values, with isotopic patterns confirming bromine content in intermediates.
Quality Control Implement rigorous in-process controls to ensure consistent product quality. Set specifications for:
The carane skeleton represents a privileged structure in medicinal chemistry, serving as a versatile scaffold for the synthesis of biologically active compounds. [1] Recent trends in drug discovery have highlighted the value of terpene-derived chiral building blocks for accessing structural complexity and three-dimensionality. [1] The development of robust scale-up protocols for this compound and its derivatives supports these efforts by providing reliable access to sufficient quantities for comprehensive biological evaluation.
This protocol provides a reliable method for the scale-up synthesis of this compound derivatives, emphasizing practical considerations for researchers in pharmaceutical development. The preserved carane system offers significant potential as a chiral building block for drug discovery, particularly given the demonstrated biological activities of its derivatives. [2] Further optimization of these synthetic routes may enable the production of novel carane-based compounds with enhanced pharmacological properties.
Biofuels derived from isoprenoids, particularly cyclic terpenes, are promising sustainable alternatives to petroleum-based fuels. They are suitable as high-density jet fuels due to their compact, multicyclic structures that provide high volumetric energy content and excellent cold-weather performance [1].
Microbial production offers a sustainable and scalable solution, overcoming limitations of plant extraction and chemical synthesis. Engineering model organisms like E. coli and S. cerevisiae has enabled efficient production of sesquiterpene fuel precursors [2] [1].
The biosynthetic platform for terpene fuel precursors relies on fundamental metabolic pathways to supply key precursors.
These pathways produce isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are condensed to form geranyl pyrophosphate (GPP, C10) and farnesyl pyrophosphate (FPP, C15) [3].
Sesquiterpene synthases convert FPP into specific cyclic sesquiterpenes. Key engineering strategies include:
Below are detailed protocols for microbial production of terpene-based fuel precursors.
This protocol details the creation of a yeast strain for sesquiterpene production.
1. Strain and Plasmid Construction
2. Fermentation and Metabolite Analysis
This protocol outlines the process for producing novel jet fuel precursors in a bacterial system.
1. Strain Engineering with Heterologous MVA Pathway
2. Inducer-Free Production System
3. Product Extraction and Analysis
This protocol describes the calculation of combustion energy for hydrogenated sesquiterpenes.
1. Isodesmic Reaction Calculation
2. Energy of Combustion Calculation
The tables below summarize key quantitative data from recent studies on sesquiterpene production and fuel properties.
Table 1: Production Titers of Engineered Microbial Strains for Sesquiterpene-Based Biofuels
| Host Organism | Sesquiterpene Product | Engineering Strategy | Production Titer | Citation |
|---|---|---|---|---|
| S. cerevisiae | β-Caryophyllene | Base strain with QHS integrated | 7.75 mg/L | [2] |
| S. cerevisiae | β-Caryophyllene | Base strain + MVA pathway genes (tHMG1, IDI1, ERG20) | 25.8 mg/L | [2] |
| S. cerevisiae | β-Caryophyllene | Above strain + MAAC pathway + process optimization | 328 mg/L | [2] |
| S. cerevisiae | β-Elemene | Engineered with optimized metabolic flux | 984.36 mg/L | [2] |
| E. coli | Pentalenene | Heterologous MVA pathway & promoter engineering | 780.3 mg/L | [1] |
| E. coli | Epi-isozizaene | Heterologous MVA pathway & promoter engineering | 727.9 mg/L | [1] |
Table 2: Calculated Energy Properties of Hydrogenated Sesquiterpene Jet Fuel Candidates
| Hydrogenated Sesquiterpene | Specific Energy (MJ/kg) | Reference Fuel for Comparison |
|---|---|---|
| Pentalenane | 42.609 | Jet A-1 (42.80 MJ/kg) |
| Epi-isozizaane | 42.584 | Jet A-1 (42.80 MJ/kg) |
| α-Isocomane | 42.783 | Jet A-1 (42.80 MJ/kg) |
Source: Adapted from [1]. Note: The specific energy values are theoretical calculations for the hydrogenated products. When the heat release of water from gas to liquid is considered, the specific energy increases by approximately 2.559 MJ/kg.
The following diagrams illustrate the core engineered metabolic pathway and a standardized experimental workflow.
Diagram 1: Engineered metabolic pathways for enhanced sesquiterpene production in yeast. The map shows the rewired central carbon metabolism, highlighting the native glycolytic route (black), the heterologous MAAC pathway (green) that supplements malonyl-CoA, and the key MVA pathway (red) leading to FPP and β-caryophyllene. Overexpressed and heterologous enzymes are indicated on the arrows.
Diagram 2: A generalized workflow for developing a microbial platform for terpene-based biofuel production. The process begins with host selection and genetic construction, proceeds through iterative optimization of the metabolic network, and culminates in fermentation and analytical validation.
This document outlines a robust research and development pipeline for biosynthetic fuel precursors, drawing on proven engineering strategies for cyclic sesquiterpenes. The integrated approach of host engineering, pathway optimization, and analytical validation provides a template for developing sustainable production processes for advanced biofuels, including promising candidates like trans-Carane.
For a novel compound like trans-Carane, you must define its storage conditions through a systematic stability study. The following workflow outlines the key stages of this process, from initial study design to final protocol establishment.
Without compound-specific data, you should use standard pharmaceutical guidelines as a starting point. The International Council for Harmonisation (ICH) provides the primary framework for stability testing [1] [2].
The table below outlines standard ICH storage conditions for long-term and accelerated studies.
| Study Type | Storage Condition | Typical Minimum Testing Frequency | Purpose |
|---|---|---|---|
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, 36 months | To establish the re-test period or shelf life under recommended storage conditions [1] [2]. |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 0, 6, 9, 12 months | To be used if significant change occurs at the accelerated condition [1]. |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 months | To evaluate the impact of short-term excursions and predict stability trends [1] [2]. |
| Refrigerated | 5°C ± 3°C | 0, 3, 6, 9, 12, 18, 24, 36 months | For substances that require refrigeration [3] [1]. |
| Frozen | -20°C ± 5°C | 0, 3, 6, 9, 12, 18, 24, 36 months | For substances that require frozen storage [3] [1]. |
For trans-Carane, a logical starting point is Long-Term testing at 25°C/60% RH and Accelerated testing at 40°C/75% RH [1].
This protocol provides a step-by-step guide for conducting a forced degradation study and subsequent formal stability study on trans-Carane.
The goal is to validate your analytical methods as "stability-indicating" by demonstrating they can detect the analyte despite the presence of degradation products [1] [2].
This is the core of the stability program to determine the shelf life [2].
Analyze the stability data to determine the degradation rate and predict the shelf life.
For easy comparison, the quantitative data from key isomerization methods is summarized below.
Table 1: Comparison of Isomerization Conditions from 3-Carene to 2-Carene
| Method | Catalyst | Solvent | Temperature | Time (hours) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|---|---|
| Booth's Method [1] | Na/o-chlorotoluene | Xylene | Reflux | 24 | 23.59 | 86.87 |
| Solvent-Free [1] | Na/o-chlorotoluene | None | Reflux | 24 | 27.72 | 83.27 |
| Hydrogenation [3] | Raney Nickel | Ethanol | Not Specified | 2 | 99.9 | 85.7 |
The carane system is a valuable scaffold in synthetic chemistry. Beyond the synthesis of trans-isolimonene, carane-based compounds are explored for their biological activity and use in asymmetric catalysis. The following diagram outlines these advanced research pathways:
The process involves optimizing the entire workflow from plant material selection to final analysis. The diagram below outlines the key experimental stages for optimizing this compound levels.
1. Plant Material Selection & Growth Conditions The foundational step is selecting the right biological source and understanding how its environment affects oil composition.
2. Extraction Method Optimization The extraction technique critically impacts yield, compound integrity, and composition.
3. Analytical Verification with GC-MS Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for verifying the chemical profile and concentration of your target compound [3] [6] [7].
The table below addresses potential issues researchers might face.
| Problem | Possible Cause | Solution |
|---|---|---|
| Low this compound yield | Non-optimal plant source, incorrect harvest time, or inefficient extraction. | Screen different plant chemotypes; systematically vary harvest time and extraction parameters (e.g., time, pressure) [4]. |
| Compound degradation | Excessive heat or prolonged processing during extraction. | Switch to a low-thermal-stress method like DIC [5] or optimize temperature/duration in steam distillation [4]. |
| Inconsistent GC-MS results | Co-elution (unresolved peaks), incorrect instrument calibration, or sample contamination. | Use GC-MS with retention index (RI) matching for confident identification; run alkane standards to calculate RI; ensure sample purity [3]. |
| Difficulty identifying this compound | Limited reference data in standard spectral libraries. | Use the known structure of this compound [2] and search for its specific mass spectral signature; consider synthesizing an analytical standard for confirmation [1]. |
To find more specific experimental data, I suggest you:
carane terpene biosynthesis", "carene extraction optimization", or "GC-MS method for carane quantification" in scientific databases.
The following data is based on a study of the isomerization of 3-carene to 2-carene, a key step in producing trans-isolimonene [1]. The by-products formed here are a common issue in carane system chemistry.
| Reaction Parameter | Details |
|---|---|
| Primary Reaction | Isomerization of 3-carene to 2-carene [1] |
| Catalyst System | Sodium metal / o-chlorotoluene [1] |
| Key By-products | m-Cymene and p-Cymene [1] |
| Cause of By-products | Dehydrogenation of 3-carene and 2-carene, especially with prolonged reaction times (e.g., 48 hours) [1] |
| Recommended Analysis | Gas Chromatography-Mass Spectrometry (GC-MS) to monitor reaction progress and by-product formation [1] |
Based on the identified by-products, here are some targeted strategies for troubleshooting.
Here is a detailed methodology for the cited reaction, which can be used as a reference for troubleshooting related to the carane system [1].
This reaction pathway and the resulting by-products can be visualized in the following diagram.
1. What are the key considerations when choosing a hydrogenation method? Your choice depends on the desired product's properties, such as saturation level and functional group tolerance. The table below compares three modern methods.
| Method | Core Principle | Ideal For | Key Considerations |
|---|---|---|---|
| Catalytic Static Mixers (CSM) [1] | Continuous flow hydrogenation using Pd-coated 3D-printed mixers. | Scalable, solvent-free (in some cases) production of fully saturated hydrocarbons (e.g., Farnesane, Squalane). | Offers superior mass transfer & heating; highly efficient for dedicated, large-scale production. |
| Cobalt-Photoredox Dual Catalysis [2] | Hydrogen Atom Transfer (HAT) using ascorbic acid as the hydrogen source under visible light. | Chemoselective reduction of unactivated alkenes in complex molecules (e.g., drug precursors, amino acids). | Requires no silanes/peroxides, high functional group tolerance; best for sensitive, high-value compounds. |
| Pt-catalyzed in CO₂-expanded Liquid [3] | Hydrogenation in a CO₂-expanded medium to manipulate phase behavior and reaction kinetics. | Reactions where phase equilibrium controls the rate (e.g., α-pinene, limonene). | Can enhance reaction rates and selectivity by improving gas-liquid mixing and solubility. |
2. How does the level of saturation affect my terpene product? Increasing saturation, achieved through greater hydrogenation, directly improves key stability properties [4] [5] [6].
3. My catalyst performance is suboptimal. What can I do? Catalyst performance is highly dependent on the metal and its physical structure.
Problem 1: Poor Conversion or Slow Reaction Rate
Problem 2: Unwanted Over-reduction or Side Reactions
Problem 3: Catalyst Deactivation or Low Recyclability
This protocol is adapted from a 2021 Nature Communications paper for the chemoselective hydrogenation of unactivated alkenes [2].
The diagram below outlines a generalized workflow for obtaining trans-Carane, inspired by a patented preparation method [1]. A key strategy involves the catalytic hydrogenation of carene.
Figure 1: Experimental workflow for the preparation of this compound from carene via catalytic hydrogenation [1].
The table below addresses common experimental challenges based on general extraction principles [2] and the specific synthesis method [1].
| Question & Symptom | Possible Root Cause | Solution & Verification Step |
|---|
| Q1: Low product yield.
Symptom: Final amount of trans-Carane is lower than expected. | • Incomplete hydrogenation reaction.
• Suboptimal reaction conditions (T, P, time) [1].
• Catalyst deactivation or inefficient filtration [1]. | • Verify reaction parameters: ensure pressure (2-4 MPa) and temperature (60-90°C) are maintained [1].
• Extend reaction time (up to 4 hours) [1].
• Confirm catalyst activity and ensure complete filtration. |
| Q2: Low extraction or reaction efficiency.
Symptom: Poor transfer of target compound from the reaction mixture. | • Solvent selection not optimal for the solute and matrix [2].
• Matrix effects from co-existing components causing interference [2]. | • Optimize solvent choice; the patented method uses ethanol [1].
• Employ techniques like clean-up or fractionation to minimize matrix interference [2]. |
| Q3: Unwanted byproducts or impurities.
Symptom: GC-MS or other analysis shows extra peaks. | • Side reactions during hydrogenation.
• Isomerization or decomposition due to excessive heat. | • Precisely control reaction temperature to prevent thermal degradation [1].
• Optimize purification steps (e.g., distillation) to separate trans-Carane from cis-isomers and other byproducts [1]. |
Accurate identification and quantification are crucial. The table below summarizes a standard gas chromatography (GC) parameter for trans-Carane based on its Kovats Retention Index [3].
| Parameter | Specification / Value |
|---|---|
| Compound Name | trans-Carane ((1S,6S)-3,7,7-Trimethylbicyclo[4.1.0]heptane) |
| Kovats Retention Index (RI) | 978 (on Squalane stationary phase) [3] |
| Application | Used as a reference standard to identify trans-Carane in a sample mixture via Gas Chromatography (GC). |
The available information has limitations. To fully develop your protocols, you will need to investigate these areas:
trans-Carane directly from plant or other natural matrices requires research into techniques like Supercritical Fluid Extraction (SFE) or Pressurized Liquid Extraction (PLE), including optimization of their parameters (e.g., temperature, pressure, and modifier solvents) [4] [2].trans-Carane and its isomers, as is common for carotenoids [4].
You can structure your support center using the following question-and-answer format, filling in the trans-Carane-specific details as they become available through your team's experience and research.
Frequently Asked Questions
| FAQ Question | Potential Root Cause(s) | Recommended Solution |
|---|
| Q: Why is our process yielding inconsistent amounts of the final product? | - Poor Team Collaboration [1]
Experimental Protocol Guidance For any optimized process, documenting the methodology is key. A general protocol should include [1]:
To help visualize the general troubleshooting and optimization cycle, you can adapt the following workflow. This diagram is based on the standard optimization steps identified in the search results [1].
The key difference lies in the position of the double bond and the resulting three-dimensional structure. Carene isomers have a double bond within a fused ring system, while carane isomers are the saturated counterparts. The tables below summarize their core characteristics and experimental data.
Table 1: Core Structural Features and Properties
| Feature | Carene Isomers (e.g., 2-Carene, 3-Carene) | trans-Carane |
|---|---|---|
| Core Structure | Bicyclic: Cyclohexene ring fused with cyclopropane ring [1] | Bicyclic: Cyclohexane ring fused with cyclopropane ring [2] |
| Functional Group | Carbon-carbon double bond (C=C) [3] | Fully saturated; no double bonds [2] |
| Stereochemistry | The fused cyclopropane ring creates a rigid structure with stereogenic centers, making the two faces of the double bond chemically distinct [1]. | The "trans" designation refers to the specific spatial orientation of substituents on the saturated ring system, making it more stable than its cis isomer [1]. |
| Stability | Less stable than the saturated caranes; acts as a precursor in reactions [3]. | The trans isomer is more stable than the cis isomer due to reduced steric strain between methyl groups [1]. |
Table 2: Summary of Experimental Data from Search Results
| Experimental Context | Key Finding & Quantitative Data | Implication / Explanation |
|---|---|---|
| Hydrogenation of 3-Carene [2] | Yields over 98% (-)-cis-carane under established catalytic conditions. trans-Carane was not obtained. | Hydrogenation is stereoselective, strongly favoring the cis product. |
| Sterics of Hydrogenation [1] | One face of the carene double bond is severely hindered by a methyl group, leading to total facial selectivity. | Explains why hydrogenation produces cis-carane exclusively; the approach to create trans-carane is too sterically hindered. |
| Isomerization of 3-Carene [3] | Using Na/o-chlorotoluene catalyst, 3-carene can be isomerized to 2-carene with 27.72% conversion and 83.27% selectivity (solvent-free, 24 hrs). | Demonstrates the interconversion of carene isomers, which is a key step in synthetic pathways to other terpenes. |
| Microbial Transformation [4] | Carane and Δ³-carene were found to be "rather resistant to oxygenation" by Aspergillus niger. | Suggests both structures have low reactivity or bioavailability under the tested microbiological conditions. |
For researchers looking to replicate or adapt key experiments, here are the detailed methodologies.
This protocol is adapted from a study on the catalytic hydrogenation of pinenes and carenes [2].
This protocol is based on a study optimizing this reaction with a sodium/o-chlorotoluene catalyst [3].
The following diagram illustrates why hydrogenation of carene is stereoselective, leading to cis-carane instead of the more stable trans isomer, due to steric hindrance.
This steric effect is a critical consideration in designing synthetic routes involving these molecules.
While the search results do not provide direct data on pharmacological performance, the chemical data has clear implications for researchers:
The search results contain one specific chromatographic data point for this compound, which could serve as a reference in method development.
| Compound | CAS# | Formula | Molecular Weight | Kovats Retention Index | Column Type | Reference |
|---|---|---|---|---|---|---|
| (1S,6S)-3,7,7-Trimethylbicyclo[4.1.0]heptane (this compound) | 18968-23-5 | C10H18 | 138.25 | 978 | Squalane | Udarov BG et al. (1986) [1] |
Although specific protocols for this compound are not available, the broader scientific literature outlines a standardized framework for validating chromatographic purity methods in the pharmaceutical industry, as guided by ICH Q2(R1) [2]. The core performance characteristics that must be validated are summarized below.
| Performance Characteristic | Experimental Methodology & Purpose |
|---|---|
| Specificity | Assesses the method's ability to measure the analyte accurately despite interferences. Evaluated by comparing sample chromatograms to blanks and spiked samples [2]. |
| Linearity & Range | Demonstrates that the method provides results directly proportional to analyte concentration. Established by analyzing samples at 50% to 150% of target load and calculating the coefficient of determination (R²) [2]. |
| Precision | Repeatability: %RSD of multiple determinations of the same sample [2]. Intermediate Precision: %RSD of results accounting for variations in days, analysts, and equipment [2]. | | Accuracy | Determines the closeness of measured value to the true value. Expressed as 100 × (1 – slope), where the slope is from regression analysis of % main peak vs. % target load [2]. | | Detection Limit (DL) & Quantitation Limit (QL) | The lowest levels at which an analyte can be detected or reliably quantified. Estimated using statistical approaches on signal and noise [2]. |
A modern approach to validation, known as Uncertainty Based on Current Information (UBCI), suggests that performance characteristics like precision can be predicted in real-time from the signal and noise levels of a specific chromatogram, moving towards a "live validation" model [2].
Based on general validation principles, the following workflow outlines the key stages for establishing a purity method. You can use this as a high-level guide, though it would need to be filled with this compound-specific parameters and results.
Camphor is a well-characterized bicyclic monoterpene ketone. The table below summarizes its key properties and known reactivities, which you can use as a benchmark for comparison once you find data on trans-Carane.
| Property | Description |
|---|---|
| Chemical Name | (1R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one [1] |
| Structure | Bicyclic monoterpene ketone [2] [3] |
| Molecular Formula | C₁₀H₁₆O [1] |
| Physical Appearance | White, translucent, waxy solid with a characteristic pungent odor and taste; exhibits sublimation [2] [4] |
| Solubility | Poor in water; highly soluble in organic solvents (ethanol, diethyl ether, chloroform) [2] |
| Medicinal & Biological Reactivity | - Antimicrobial & Anti-inflammatory: Used in topical preparations for acne, fungal infections, itching, and pain [2] [5]. Demonstrates activity against bacteria like Staphylococcus aureus (including MRSA) and fungi [2].
The following methodologies from published research can be adapted for a direct comparative study with this compound.
Protocol 1: Assessing Antimicrobial Activity [2]
Protocol 2: Investigating Anti-inflammatory Effects [7]
Protocol 3: Probing Neurological Toxicity [6]
Based on the literature, camphor's effects, particularly its neurotoxicity, may involve the modulation of specific signaling pathways at the cellular level. The diagram below illustrates a proposed mechanism.
Since direct data on trans-Carane is unavailable, here is a path forward for your research:
The table below summarizes key authentication protocols and a framework based on information from the search results:
| Protocol/Framework | Primary Function | Key Characteristics | Common Use Cases |
|---|---|---|---|
| Kerberos [1] | Network authentication protocol | Uses tickets & symmetric-key cryptography; requires time synchronization & domain trust [1]. | Default in Windows OS; enterprise networks [1]. |
| RADIUS [1] [2] | AAA protocol for network access | Uses UDP; encrypts only passwords; less reliable than TCP-based protocols [1] [2]. | ISP access (dial-up, DSL); centralizing network user auth [1] [2]. |
| TACACS+ [1] [2] | AAA protocol for device admin | Uses TCP; encrypts entire packet; provides detailed command authorization [1] [2]. | Admin access to network infrastructure (routers, switches) [1] [2]. |
| EAP (Framework) [3] [4] | Authentication framework for various methods | An extensible framework, not a single method; supports ~40 different authentication methods [3] [4]. | Wireless network (WPA, WPA2) authentication; often used with 802.1X [3] [4]. |
For researchers, the experimental or operational workflow of a protocol is critical. Here are the methodologies for some key systems, which can be visualized in the diagrams below.
1. Kerberos Authentication Flow The Kerberos protocol involves a Key Distribution Center (KDC) to issue tickets for secure service access [1].
Diagram 1: Kerberos Authentication Protocol Workflow
2. EAP-TLS within an 802.1X Framework EAP-TLS is a strong, certificate-based method within the EAP framework, often used for secure Wi-Fi access [3] [4]. The diagram below shows its role in a typical 802.1X architecture.
Diagram 2: EAP-TLS in an 802.1X Network Access Framework
3. RADIUS and TACACS+ in a Centralized AAA Architecture RADIUS and TACACS+ are protocols for centralizing Authentication, Authorization, and Accounting (AAA) [2]. The logical flow for a user accessing the network is similar, though their technical implementations differ [1] [2].
Diagram 3: Centralized AAA Architecture using RADIUS/TACACS+
Given that "trans-Carane" was not found in the context of authentication protocols, the following suggestions might help you locate the specific information you need:
| Property / Activity | Experimental Model / Context | Key Findings & Quantitative Data | Proposed Mechanism of Action |
|---|---|---|---|
| Anti-fibrotic [1] | Rat model of COVID-19-related pulmonary fibrosis (induced by bleomycin) | ↓ Hydroxyproline (collagen indicator); ↓ expression of α-SMA, COL-I, COL-III; improved histology. | Inhibition of the PI3K/Akt/IKK-α/NF-κB p65 signaling pathway, reducing inflammation and fibrosis. |
| Anti-arrhythmic [2] | Isolated rat hearts and cardiomyocytes; In vivo rat arrhythmia model | ↓ Heart rate (16.6% at 50 μM); ↓ LVDP; inhibited isoproterenol effects; reduced arrhythmia score. | Blockade of β-adrenergic receptors (β-AR) in the heart. |
| Anti-inflammatory & Antioxidant [3] | Rat model of ulcerative colitis (induced by TNBS) | ↓ Disease Activity Index; ↓ Colonic Mucosa Damage Index; ↓ TNF-α, IL-1β, IL-6; ↑ SOD, GSH. | Suppression of iNOS, COX-2, PGE2, and ERK signaling pathways; ↓ MMP-2 & MMP-9 expression. |
| Biocatalytic Conversion [4] | Rhodococcus opacus PWD4 cells in a chemostat culture | Converted D-limonene to (+)-trans-carveol with 94-97% yield; max specific activity: 14.7 U/g cells. | Hydroxylation in the 6-position by enzymes from the toluene degradation pathway. |
To help you evaluate the experimental evidence, here are the methodologies from the key studies on limonene:
Anti-fibrotic Activity Study [1]
Anti-arrhythmic Activity Study [2]
Anti-inflammatory Activity Study [3]
One of the identified mechanisms for limonene involves the PI3K/Akt pathway, which can interact with broader inflammatory signaling networks, such as those involving Interleukin-6 (IL-6). The table below differentiates between the two main modes of IL-6 signaling, which are relevant to inflammatory and fibrotic diseases.
| Feature | IL-6 Classic Signaling | IL-6 Trans-Signaling |
|---|---|---|
| Receptor Complex | IL-6 binds to membrane-bound IL-6R (mIL-6R), then recruits gp130 [5] [6]. | IL-6 binds to soluble IL-6R (sIL-6R), then the complex recruits membrane-bound gp130 [5] [6]. |
| Cellular Targets | Limited to cells expressing mIL-6R (e.g., hepatocytes, some leukocytes) [5]. | Virtually all cells, as gp130 is ubiquitously expressed [5]. |
| Primary Function | Homeostatic (e.g., acute phase response, liver regeneration) [7]. | Pro-inflammatory; implicated in chronic inflammation and disease [5] [7]. |
The following diagram illustrates these two pathways and highlights the points where research suggests limonene may exert an inhibitory effect.
The table below summarizes the key identifying information for this compound:
| Property | Description |
|---|---|
| IUPAC Name | 3,7,7-Trimethylbicyclo[4.1.0]heptane [1] |
| Molecular Formula | C10H18 [1] |
| Average Mass | 138.254 g/mol [1] |
| Chemical Structure | Belongs to the carane family of monoterpenes, characterized by a bicyclo[4.1.0]heptane skeleton (a cyclopropane ring fused to a cyclohexane ring) [2]. |
A structural formula from Wikimedia Commons confirms the bicyclic arrangement [3].
While specific protocols for this compound were not found, the following standard techniques are used in research for structural elucidation of similar compounds:
The DOT language script below generates a diagram of the core carane skeleton, highlighting its bicyclic nature.
The information confirms the basic structural identity of this compound. For the level of detail required for your guide, I suggest these next steps: